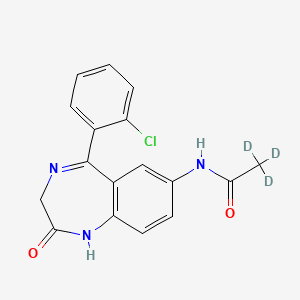

7-Acetamido-d3 Clonazepam

描述

The Emergence of Isotopically Labeled Pharmaceuticals in Neuropharmacology

The integration of isotopic labeling into pharmaceutical development has revolutionized neuropharmacology, particularly through the strategic substitution of hydrogen with deuterium in drug molecules. Deuterium, a stable hydrogen isotope, alters pharmacokinetic properties by modulating metabolic pathways while preserving pharmacological activity. This approach, termed "deuterium medicinal chemistry," leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows enzymatic oxidation, thereby enhancing metabolic stability and bioavailability.

Recent advancements in hydrogen isotope exchange (HIE) and late-stage deuteration techniques have enabled precise modifications of complex molecules, including benzodiazepines. For example, deuterated analogs of tetrabenazine (e.g., deutetrabenazine) demonstrate prolonged plasma half-lives due to reduced CYP2D6-mediated O-demethylation, illustrating the clinical potential of isotopic engineering. Similarly, deuterated pyrazoloquinolinones targeting α6β2/3γ2 GABAA receptors exhibit improved metabolic stability without compromising receptor selectivity, underscoring the utility of deuteration in central nervous system (CNS) drug design.

Table 1: Impact of Deuteration on Pharmacokinetic Parameters of Select Neuropharmacological Agents

Position of 7-Acetamido-d3 Clonazepam Within Metabolic Pathway Studies

This compound, a deuterated analog of the anxiolytic clonazepam, exemplifies the targeted application of isotopic labeling to probe metabolic pathways. Clonazepam undergoes hepatic metabolism primarily via nitro-reduction to 7-aminoclonazepam, followed by acetylation to 7-acetamidoclonazepam. By substituting three hydrogen atoms with deuterium at the acetamido group (-NHCOCD3), this analog disrupts the acetylation/deacetylation equilibrium, offering a tool to study phase II metabolic kinetics.

Deuteration at the acetamido position introduces steric and electronic effects that alter substrate recognition by N-acetyltransferases (NATs). Studies on analogous deuterated compounds reveal that C-D bonds at metabolic hotspots reduce the rate of enzymatic cleavage, thereby increasing the plasma concentration of the parent compound and its primary metabolites. For this compound, this modification likely extends the detection window in pharmacokinetic assays, making it valuable for forensic and therapeutic drug monitoring.

Table 2: Metabolic Pathways of Clonazepam and Role of 7-Acetamido-d3 Derivative

| Metabolic Step | Enzyme Involved | Effect of Deuteration | Analytical Utility |

|---|---|---|---|

| Nitro-reduction | CYP3A4/CYP2C19 | Unaffected | Quantification of parent drug |

| Acetylation | N-acetyltransferase | Slowed deacetylation due to C-D bonds | Extended metabolite half-life |

| Glucuronidation | UGT1A4/UGT2B7 | Potential modulation of conjugation rates | Biomarker stability studies |

属性

分子式 |

C17H14ClN3O2 |

|---|---|

分子量 |

330.8 g/mol |

IUPAC 名称 |

N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]-2,2,2-trideuterioacetamide |

InChI |

InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)/i1D3 |

InChI 键 |

CSSPKOOFFDJUJC-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl |

规范 SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl |

产品来源 |

United States |

准备方法

The key challenge is the selective introduction of the deuterium atoms on the acetamido group without isotopic dilution or exchange.

Preparation of 7-Amino Clonazepam Intermediate

A recent patent (2021) describes an efficient synthetic route for 7-amino-chloro-nitrazepam, which is the direct precursor to 7-acetamido derivatives. The method involves:

- Oxidative coupling of 2-cyano-4-nitroaniline with 2-chlorobenzeneboronic acid catalyzed by palladium trifluoroacetate in 2-methyltetrahydrofuran solvent at 100 °C to form an intermediate (I) with 95% yield.

- Amidation of intermediate (I) with an acyl halide under alkaline conditions at 25 °C to produce intermediate (II).

- Subsequent azide substitution and reduction steps to yield the 7-amino clonazepam core.

This route is noted for its short synthetic steps, safe operations, conventional reagents, and improved yield by over 20% compared to previous methods.

Incorporation of Deuterium in the Acetamido Group

The deuterium labeling in the acetamido group (d3) is introduced by using deuterated acylating agents such as deuterated acetic anhydride (CD3-CO)2O or deuterated acetyl chloride (CD3-COCl) during the acetylation step of the 7-amino group.

- The acetylation reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–25 °C) to maintain selectivity and avoid H/D exchange.

- Alkali such as triethylamine is used to neutralize the acid generated and drive the reaction to completion.

- Strict anhydrous conditions and deuterium-enriched reagents ensure high isotopic purity of the acetamido-d3 group.

The use of deuterated reagents is critical to prevent back-exchange of deuterium with hydrogen from solvents or moisture.

Typical Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidative coupling | Pd(TFA)2 catalyst, 2-cyano-4-nitroaniline, 2-chlorobenzeneboronic acid, methanesulfonic acid | 2-Methyltetrahydrofuran + water | 100 °C, 36 h | 95 | Under N2 atmosphere, sealed tube |

| Amidation (acetylation) | Acetyl chloride-d3 or acetic anhydride-d3, triethylamine | Dichloromethane or THF | 0–25 °C | >85 | Anhydrous, inert atmosphere |

| Azide substitution | Sodium azide or p-toluenesulfonyl azide | Toluene, dichloromethane, or THF | 0–50 °C | Variable | Intermediate step before reduction |

| Reduction | Triphenylphosphine | THF or similar | 25–100 °C | High | Converts azide to amine |

Purification and Characterization

- Purification is typically performed by column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), high-resolution mass spectrometry (HRMS), and isotopic purity analysis by mass spectrometry to confirm the presence and location of deuterium atoms.

- The deuterated compound shows distinct NMR shifts and mass increases consistent with d3 substitution.

Research Findings and Analytical Considerations

- Deuterium substitution in benzodiazepines like clonazepam is a valuable bioisosteric modification that can improve metabolic stability and pharmacokinetic profiles.

- Analytical methods such as high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry are used to quantify clonazepam and its 7-acetamido metabolites, including their deuterated analogs, in biological matrices.

- The preparation of deuterated internal standards for such analyses requires high isotopic purity and chemical stability, achieved by the methods outlined above.

Summary Table of Key Preparation Steps for 7-Acetamido-d3 Clonazepam

| Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Synthesis of 7-amino intermediate | Oxidative coupling and azide substitution | Pd catalyst, 2-cyano-4-nitroaniline, sodium azide | 7-amino clonazepam intermediate |

| 2. Deuterated acetylation | Acetylation with CD3-labeled acyl halide | CD3COCl or (CD3CO)2O, base, dry solvent | This compound |

| 3. Purification and analysis | Chromatography, NMR, HRMS | Column chromatography, spectroscopic techniques | Pure, isotopically labeled product |

化学反应分析

Metabolic Reactions

7-Acetamido-d3 Clonazepam undergoes enzymatic transformations similar to its parent compound, clonazepam, but with isotopic distinctions that facilitate metabolic tracing:

Key Metabolic Pathways:

-

Nitroreduction : CYP3A4 reduces the nitro group (-NO₂) to an amine (-NH₂), forming 7-amino-d3 clonazepam. This step is critical for subsequent acetylation .

-

Acetylation : NAT2 transfers an acetyl group (-COCH₃) to the amine, producing this compound. This reaction is influenced by genetic polymorphisms in NAT2, leading to variability in metabolite levels .

-

Hydroxylation : Occurs at the C-3 position but is less significant compared to reduction and acetylation .

Enzymatic Interactions

The metabolism of this compound is tightly regulated by enzymatic activity and genetic factors:

CYP3A4 and NAT2 Polymorphisms:

-

CYP3A4 Expression : Patients with normal/high CYP3A4 expression exhibit faster nitroreduction, leading to higher plasma concentrations of 7-amino-d3 clonazepam. Low CYP3A4 expressers require lower clonazepam doses to achieve therapeutic effects .

-

NAT2 Acetylator Phenotype :

Synthetic Routes

While direct synthesis methods for this compound are not explicitly detailed, its production likely involves deuterium incorporation during precursor synthesis. A related pathway for non-deuterated 7-amino-clonazepam includes:

-

Oxidative Coupling :

-

Amidation :

-

Reduction and Acetylation :

Comparative Pharmacokinetics

The deuterated form’s pharmacokinetics mirror clonazepam’s but with enhanced traceability:

科学研究应用

Chemistry: 7-Acetamido-d3 Clonazepam is used as a reference standard in analytical chemistry for the quantification of clonazepam and its metabolites in biological samples .

Biology: In biological research, it is used to study the metabolic pathways and pharmacokinetics of clonazepam. The deuterated form helps in distinguishing the compound from endogenous substances in mass spectrometry .

Medicine: The compound is used in preclinical studies to understand the metabolism and potential drug interactions of clonazepam. It helps in optimizing dosing regimens and improving therapeutic outcomes .

Industry: In the pharmaceutical industry, this compound is used in the development of new benzodiazepine derivatives with improved pharmacokinetic profiles .

作用机制

7-Acetamido-d3 Clonazepam, like clonazepam, acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is responsible for its anxiolytic, anticonvulsant, and sedative effects .

相似化合物的比较

Clonazepam

- Structure: Features a nitro (-NO2) group at the 7-position of the benzodiazepine core .

- Metabolism: Rapidly reduced by CYP3A enzymes to 7-amino clonazepam, which is subsequently acetylated to 7-acetamido clonazepam via N-acetyl transferase 2 (NAT2) .

- Pharmacological Activity : High-affinity GABAA receptor agonist with anticonvulsant, anxiolytic, and sedative effects .

7-Amino Clonazepam

7-Acetamido Clonazepam

7-Acetamido-d3 Clonazepam

- Structure : Deuterated acetamido group (-NHCOCD3).

- Metabolism : Slower acetylation/deacetylation rates due to kinetic isotope effects, enhancing stability in analytical workflows .

- Applications : Internal standard in pharmacokinetic studies to improve precision in metabolite quantification .

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Comparative Analysis of Clonazepam and Its Derivatives

Research Implications

- Clonazepam : Chronic neonatal exposure in rats induces long-term glutamatergic receptor alterations (e.g., NMDA/AMPA subunit overexpression), linked to cognitive deficits .

- 7-Acetamido Derivatives: No direct neuroactive effects, but deuterated forms enable precise tracking of clonazepam metabolism without confounding pharmacological interference .

- Deuterium Advantage : The d3 modification reduces metabolic clearance, improving detection sensitivity in assays .

生物活性

7-Acetamido-d3 Clonazepam is a deuterated derivative of clonazepam, a widely used benzodiazepine. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings, pharmacokinetic data, and case studies related to the biological activity of this compound.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H12D3N3O2 |

| Molecular Weight | 273.35 g/mol |

| IUPAC Name | 7-Acetamido-1-methyl-5-phenyl-1H-benzodiazepine-2,4(3H)-dione |

| CAS Number | 1330166-04-5 |

This compound functions primarily as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). The presence of the acetylamido group modifies its binding affinity and pharmacokinetics compared to its parent compound, clonazepam.

Research indicates that the metabolite 7-amino-clonazepam may also play a role in modulating GABA-A receptor activity as a partial agonist, which can influence the overall pharmacological response in patients .

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant variability based on genetic factors affecting drug metabolism. Key parameters include:

- Absorption: Rapid absorption post-oral administration with high bioavailability (>80%).

- Peak Plasma Concentration (Cmax): Approximately 13 ng/mL.

- Time to Reach Maximum Concentration (Tmax): About 3 hours post-dose.

- Elimination Half-Life (t1/2): Ranges from 30 to 40 hours, allowing for once-daily dosing in many cases .

Efficacy and Therapeutic Uses

This compound is primarily investigated for its anxiolytic, anticonvulsant, and sedative properties. It has been shown to be effective in treating conditions such as:

- Seizure Disorders: Like other benzodiazepines, it is utilized in managing seizures due to its rapid onset and prolonged action.

- Panic Disorders: Exhibits efficacy in alleviating panic attacks and associated anxiety symptoms.

Adverse Effects

Despite its therapeutic benefits, this compound can lead to various side effects typical of benzodiazepines:

Personalized Therapy Adjustments

A study involving psychiatric patients indicated that genetic variations in CYP3A4 expression significantly influenced plasma concentrations of clonazepam and its metabolites, including 7-amino-clonazepam. Patients with normal CYP3A4 expression required higher doses for therapeutic effect compared to those with low expression levels. This finding underscores the importance of personalized medicine in optimizing clonazepam therapy .

Clinical Observations

In clinical settings, patients exhibiting high levels of 7-amino-clonazepam often reported increased withdrawal symptoms, suggesting that monitoring metabolite levels could inform treatment adjustments and minimize adverse effects .

常见问题

Q. How to address publication bias in clonazepam research?

- Pre-register trials on platforms like ClinicalTrials.gov and submit negative results to journals endorsing the AllTrials initiative. Use funnel plots to detect asymmetry in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。